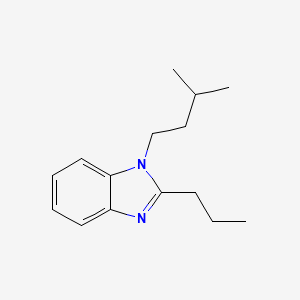![molecular formula C14H23NO4 B6023594 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol](/img/structure/B6023594.png)
3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol, also known as RBX or RBX2660, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 is not fully understood, but it is believed to involve the activation of the mitochondrial apoptotic pathway. 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 has been shown to induce the release of cytochrome c from the mitochondria, which triggers the caspase cascade and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis, 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 has been shown to inhibit the growth and proliferation of cancer cells, as well as to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 is that it has been shown to be effective against a variety of cancer cell lines, making it a potentially useful tool for studying the mechanisms of cancer cell death. However, one limitation of 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 is that it has relatively low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660's potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 and to identify potential biomarkers that could be used to predict its efficacy in cancer treatment.
Métodos De Síntesis
The synthesis of 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 involves a multi-step process that begins with the reaction of 3-chloro-1-propanol with 3-methoxyphenol in the presence of a base. The resulting product is then reacted with 2-amino-1-butanol to yield the final product, 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660. The overall yield of this process is approximately 30%.
Aplicaciones Científicas De Investigación
3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 has been studied extensively for its potential use in cancer treatment. Specifically, it has been investigated for its ability to induce apoptosis, or programmed cell death, in cancer cells. In preclinical studies, 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
3-[[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-11(6-7-16)15-9-12(17)10-19-14-5-3-4-13(8-14)18-2/h3-5,8,11-12,15-17H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEGBVPAFCKJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NCC(COC1=CC=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6023514.png)
![2-cycloheptyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6023517.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6023518.png)
![ethyl 1-(3-{[4-(benzyloxy)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B6023520.png)
![N-(5-chloro-2-methylphenyl)-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6023542.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6023549.png)
![1-(4-ethylphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6023552.png)

methanone](/img/structure/B6023583.png)
![3-bromo-5-(5-bromo-2-furyl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6023589.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl){[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B6023602.png)
![N-cyclohexyl-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-2-propyn-1-ylacetamide](/img/structure/B6023612.png)
![4-({2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)morpholine](/img/structure/B6023620.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6023621.png)